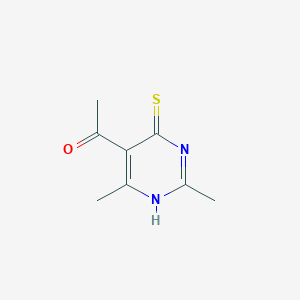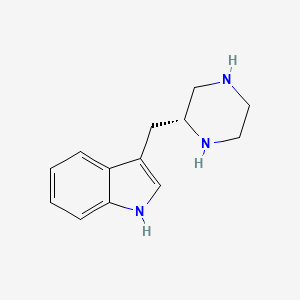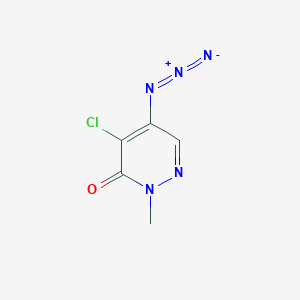
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains nitrogen, chlorine, and azide functional groups. Compounds of this nature are often of interest in organic chemistry due to their potential reactivity and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one typically involves the introduction of the azide group to a chlorinated pyridazinone precursor. This can be achieved through nucleophilic substitution reactions where sodium azide is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hypervalent iodine compounds.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazinones.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might involve the interaction with a specific enzyme or receptor, leading to inhibition or activation of a biological pathway.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the azide group, leading to different reactivity and applications.
5-Azido-2-methylpyridazin-3(2H)-one:
Propiedades
Fórmula molecular |
C5H4ClN5O |
|---|---|
Peso molecular |
185.57 g/mol |
Nombre IUPAC |
5-azido-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3 |
Clave InChI |
AODDXQUTVWOXMT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
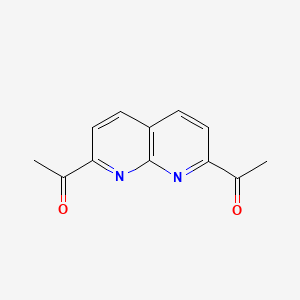
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)
![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)

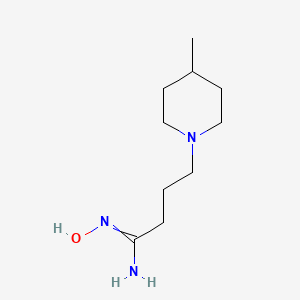
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)


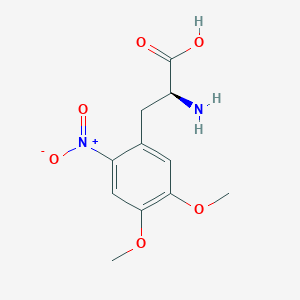
![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
